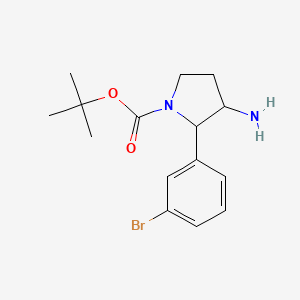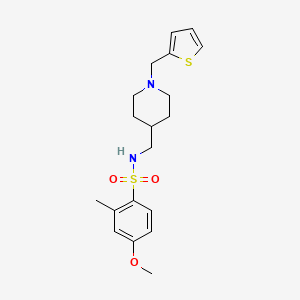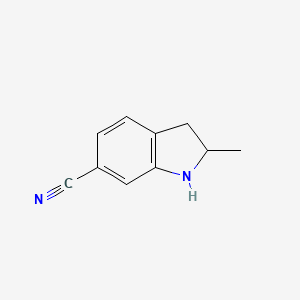![molecular formula C21H15N5O2S B2674253 1-(2-Cyanophenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea CAS No. 942002-07-5](/img/no-structure.png)
1-(2-Cyanophenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Cyanophenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea is a useful research compound. Its molecular formula is C21H15N5O2S and its molecular weight is 401.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Applications
Efficient synthetic routes for derivatives of quinazoline, which may include structures similar to the compound , have been developed, demonstrating their potential in creating novel chemical entities. For example, palladium-catalyzed Suzuki C–C coupling has been employed for the synthesis of novel urea and thiourea-based quinazoline derivatives, highlighting the versatility of these compounds in organic synthesis (Patel, Chikhalia, & Kumari, 2015). Furthermore, the identification of potent and selective inhibitors of PDGF receptor autophosphorylation emphasizes the importance of quinazoline derivatives in medicinal chemistry, particularly in the context of receptor selectivity and potential therapeutic applications (Furuta et al., 2006).
Pharmaceutical and Biological Research
Quinazoline derivatives have shown a broad spectrum of biological activities, including antimicrobial properties. A study on substituted quinazolines as antimicrobial agents revealed that certain derivatives exhibit significant activity against various microorganisms, indicating their potential as leads for the development of new antimicrobial drugs (Buha et al., 2012). Additionally, the exploration of quinazoline derivatives for CNS activities and their cyclization pathways suggests the compound's relevance in designing drugs with potential CNS activity (Heinicke, Hung, Prager, & Ward, 1984).
Material Science and Catalysis
The compound's derivatives have also found applications in materials science and as catalysts in chemical reactions. An environmentally friendly procedure for synthesizing quinazolinone derivatives using Tetrabutylammonium hexatungstate as a catalyst under solvent-free conditions showcases the compound's utility in green chemistry (Ghashang, Mansoor, & Aswin, 2013).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-Cyanophenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea involves the reaction of 2-amino-3-(thiophen-2-ylmethyl)quinazolin-4(3H)-one with cyanophenyl isocyanate followed by treatment with urea.", "Starting Materials": [ "2-amino-3-(thiophen-2-ylmethyl)quinazolin-4(3H)-one", "cyanophenyl isocyanate", "urea" ], "Reaction": [ "Step 1: 2-amino-3-(thiophen-2-ylmethyl)quinazolin-4(3H)-one is reacted with cyanophenyl isocyanate in the presence of a base such as triethylamine to form the corresponding urea derivative.", "Step 2: The resulting intermediate is then treated with urea in the presence of a catalyst such as potassium carbonate to form the final product, 1-(2-Cyanophenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea." ] } | |
CAS番号 |
942002-07-5 |
分子式 |
C21H15N5O2S |
分子量 |
401.44 |
IUPAC名 |
1-(2-cyanophenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea |
InChI |
InChI=1S/C21H15N5O2S/c22-12-14-6-1-3-9-17(14)23-20(27)25-19-16-8-2-4-10-18(16)24-21(28)26(19)13-15-7-5-11-29-15/h1-11H,13H2,(H2,23,25,27) |
InChIキー |
SRSJGVMIICFJTE-NCELDCMTSA-N |
SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC4=CC=CS4 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(5-bromo-2-methoxyphenyl)-5-methyl-9-phenethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2674172.png)

![2-Chloro-N-[(2S,3S)-1-cyclopropyl-2-(2-methylpyrazol-3-yl)-5-oxopyrrolidin-3-yl]acetamide](/img/structure/B2674175.png)



![methyl 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)butanoate](/img/structure/B2674183.png)

![N-(4-fluoro-3-methylphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2674187.png)
![(6-Chlorobenzo[d]isoxazol-3-yl)methanamine](/img/structure/B2674188.png)



